1-Azido-2,2-dimethylpropane
Overview
Description
1-Azido-2,2-dimethylpropane is an organic compound with the molecular formula C5H11N3. It is characterized by the presence of an azido group (-N3) attached to a 2,2-dimethylpropane backbone.
Scientific Research Applications
1-Azido-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles, including triazoles and tetrazoles.
Material Science: Employed in the cross-linking of polymers and the development of high-energy materials due to the release of nitrogen gas upon decomposition.
Biology and Medicine: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The functionality of the azido group in chemical reactions has been studied extensively. Organic azides are known to undergo reactions such as one-pot domino reactions, nucleophilic additions (such as Aza-Michael addition), cycloaddition reactions (such as [3+2] cycloaddition), mixed addition/cyclization/oxygen, and insertion reactions of C-H amination .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2,2-dimethylpropane can be synthesized through the reaction of neopentyl iodide or neopentyl bromide with sodium azide. The reaction typically occurs in an organic solvent such as dimethylformamide or acetonitrile, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale synthesis of neopentyl halides followed by azidation using sodium azide. The process requires careful handling due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted by other nucleophiles, such as amines, to form amines or amides.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Amines: Formed through reduction or substitution reactions.
1,2,3-Triazoles: Formed through cycloaddition reactions.
Comparison with Similar Compounds
- 1-Azido-2-methylpropane
- 1-Azido-3,3-dimethylbutane
- 1-Azido-2,2-dimethylbutane
Uniqueness: 1-Azido-2,2-dimethylpropane is unique due to its highly branched structure, which imparts steric hindrance and influences its reactivity. Compared to linear azides, it exhibits different reactivity patterns and is often preferred in specific synthetic applications where steric effects are beneficial .
Properties
IUPAC Name |
1-azido-2,2-dimethylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-5(2,3)4-7-8-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDKSIKQMCKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541850 | |
Record name | 1-Azido-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102711-08-0 | |
Record name | 1-Azido-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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